1-[(4-Iodophenyl)methoxy]-3,5-dimethoxybenzene
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Overview
Description
1-[(4-Iodophenyl)methoxy]-3,5-dimethoxybenzene is an organic compound with the molecular formula C15H15IO3 It is characterized by the presence of an iodophenyl group and two methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Iodophenyl)methoxy]-3,5-dimethoxybenzene typically involves the following steps:
Starting Materials: The synthesis begins with 4-iodophenol and 3,5-dimethoxybenzyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF).
Procedure: The 4-iodophenol is reacted with 3,5-dimethoxybenzyl chloride under reflux conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Iodophenyl)methoxy]-3,5-dimethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodophenyl group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can undergo reduction reactions to remove the iodine atom.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar solvents.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of methoxy-substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of deiodinated benzene derivatives.
Scientific Research Applications
1-[(4-Iodophenyl)methoxy]-3,5-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a radiolabeled compound for imaging studies.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(4-Iodophenyl)methoxy]-3,5-dimethoxybenzene involves its interaction with specific molecular targets. The iodophenyl group can facilitate binding to proteins or enzymes, while the methoxy groups can influence the compound’s solubility and reactivity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Iodoanisole: Similar structure with an iodophenyl group and a single methoxy group.
3,5-Dimethoxybenzyl Chloride: Precursor used in the synthesis of the target compound.
4-Iodophenol: Starting material with an iodophenyl group.
Uniqueness
1-[(4-Iodophenyl)methoxy]-3,5-dimethoxybenzene is unique due to the combination of an iodophenyl group and two methoxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
644973-79-5 |
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Molecular Formula |
C15H15IO3 |
Molecular Weight |
370.18 g/mol |
IUPAC Name |
1-[(4-iodophenyl)methoxy]-3,5-dimethoxybenzene |
InChI |
InChI=1S/C15H15IO3/c1-17-13-7-14(18-2)9-15(8-13)19-10-11-3-5-12(16)6-4-11/h3-9H,10H2,1-2H3 |
InChI Key |
XHSLWCCFMYRTND-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)OCC2=CC=C(C=C2)I)OC |
Origin of Product |
United States |
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